2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid

Catalog No.
S2730664
CAS No.
62454-47-1
M.F
C11H9NO3
M. Wt
203.197
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid

CAS Number

62454-47-1

Product Name

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.197

InChI

InChI=1S/C11H9NO3/c1-6-9(10(13)11(14)15)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H,14,15)

InChI Key

IYLDJJZSHNIIOQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)O

solubility

not available

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid, also known as 3-indoleglyoxylic acid, is an indole derivative characterized by its unique structure that includes a methyl group at the 2-position of the indole ring and a keto acid functional group. The compound has the molecular formula C₁₁H₉NO₃ and a molecular weight of approximately 201.19 g/mol . Its structure contributes to its reactivity and biological activity, making it a subject of interest in organic and medicinal chemistry.

Typical of indole derivatives, including:

  • Condensation Reactions: It can react with amines to form indole-based derivatives.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of other indole derivatives.
  • Acylation: The presence of the keto group allows for acylation reactions with various electrophiles, enhancing its versatility in synthetic applications .

Research indicates that 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid exhibits notable biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.
  • Anticancer Activity: Some studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neurological Effects: The compound has been investigated for its neuroprotective effects, potentially offering benefits in neurodegenerative diseases .

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid can be achieved through several methods:

  • Starting from Indole Derivatives: The synthesis often begins with commercially available indole derivatives, which undergo functionalization at the 2-position followed by oxidation to introduce the keto group.
  • Using Glyoxylic Acid: A common method involves the reaction of glyoxylic acid with appropriate indoles under acidic conditions to yield the desired product .
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and coupling reactions to achieve specific substitutions on the indole ring.

The applications of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid are diverse:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development targeting cancer and neurodegenerative diseases.
  • Chemical Probes: Due to its reactive nature, it can serve as a chemical probe in biological research.
  • Synthetic Intermediates: It is useful in the synthesis of more complex indole derivatives for various applications in organic chemistry .

Interaction studies involving 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid have focused on:

  • Receptor Binding Studies: Investigations into how this compound interacts with various biological receptors have been conducted, revealing potential therapeutic pathways.
  • Enzyme Inhibition: Studies have shown that it may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits .

Several compounds share structural similarities with 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Indoleglyoxylic AcidIndole ring with glyoxylic acidKnown for antioxidant properties
5-Methoxyindole Acetic AcidMethoxy group at position 5Exhibits different pharmacological profiles
Indole-3-acetic AcidSimple indole derivativePrimarily known as a plant hormone
2-AcetylindoleAcetyl group at position 2Used in flavoring and fragrance industries

These compounds highlight the uniqueness of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid due to its specific substitution pattern and resultant biological activities. Its potential applications in pharmaceuticals and research further distinguish it within this class of compounds.

Core Architecture and Substituent Effects

The molecular structure of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid (C$${11}$$H$${9}$$NO$$_{3}$$) consists of:

  • A bicyclic indole core (benzene fused to pyrrole).
  • A methyl group at the C2 position of the indole ring.
  • A 2-oxoacetic acid (-CO-COOH) side chain at the C3 position.

Electronic and Steric Features

  • Indole Ring: The electron-rich pyrrole moiety directs electrophilic substitution primarily to the C3 position, while the benzene ring stabilizes the system through conjugation.
  • Methyl Group (C2): Steric hindrance at C2 influences reactivity by limiting access to the adjacent C3 position, a common site for functionalization in indole derivatives.
  • Oxoacetic Acid Side Chain: The α-ketoacid group introduces both electrophilic (keto) and nucleophilic (carboxylic acid) reactivity, enabling participation in condensation, cyclization, and chelation reactions.

Comparative Analysis of Analogues

Substituent PositionFunctional GroupImpact on Reactivity
C2MethylSteric hindrance, reduced C3 electrophilicity
C3Oxoacetic acidEnhances hydrogen bonding and metal coordination
N1UnsubstitutedRetains capacity for hydrogen bonding

This structural configuration aligns with bioactive indole derivatives, where C3 substitutions often correlate with pharmacological activity.

Traditional synthetic approaches to indole-oxoacetic acid derivatives, including 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid, have relied primarily on well-established condensation methodologies that exploit the nucleophilic nature of the indole ring system. These classical approaches form the foundation for understanding the reactivity patterns and mechanistic pathways that govern the formation of indole-glyoxylic acid derivatives.

The Fischer indole synthesis represents one of the most historically significant approaches for constructing indole rings with α-keto acid functionalities [1] [2]. This method involves the reaction of phenylhydrazines with α-keto acids under acidic conditions, typically requiring temperatures between 100-200°C [3]. The reaction proceeds through a well-characterized mechanism involving hydrazone formation, followed by a [4] [4]-sigmatropic rearrangement and subsequent cyclization with ammonia elimination [5]. For the synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid, this approach would require 2-methylphenylhydrazine and glyoxylic acid as starting materials. Research has demonstrated yields ranging from 45-85% depending on the specific substrate and reaction conditions employed [6].

The Vilsmeier-Haack formylation methodology provides an alternative route through the direct functionalization of preformed indole substrates [7] [8]. This approach utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate a highly electrophilic formylating reagent that exhibits exceptional regioselectivity for the C-3 position of indoles [9] [10]. The reaction mechanism involves the formation of a chloromethyleneiminium salt, which acts as a powerful electrophile for aromatic substitution [11]. Studies have shown that this method achieves yields of 70-95% for various indole substrates [7]. The subsequent oxidation of the resulting formyl group to the corresponding oxoacetic acid functionality can be accomplished through various oxidative protocols.

Friedel-Crafts condensation reactions with glyoxylic acid represent perhaps the most direct approach to indole-oxoacetic acid derivatives [12] [13]. This methodology exploits the inherent nucleophilicity of the indole C-3 position in reactions with electrophilic carbonyl compounds. Research by Ghandi and colleagues demonstrated that the three-component reaction of indoles, primary aliphatic amines, and glyoxylic acid in aqueous media proceeds under remarkably mild conditions, achieving yields of 61-93% without the need for external catalysts [12]. The reaction mechanism involves the in situ formation of iminoacids from glyoxylic acid and amines, followed by nucleophilic attack of the indole at the C-3 position.

Direct condensation approaches using pyruvic acid have been employed for the synthesis of 2-methylindole-3-acetic acid derivatives [14]. The general procedure involves dissolving the indole substrate in acetic acid, adding levulinic acid, and refluxing for 4 hours. After cooling, the reaction mixture is poured into water and treated with sodium hydroxide to achieve slight acidity (pH 5-6). This method has been reported to achieve yields of approximately 78% for 2-methylindole-3-acetic acid [14].

Mannich-type reactions utilizing glyoxylate imines provide access to α-(3-indolyl)glycine derivatives through spontaneous Friedel-Crafts reactions [15]. These reactions proceed without acid catalysts and can achieve high diastereoselectivities (up to 96:4) when chiral auxiliaries are employed [15]. The methodology involves the pre-formation of ethyl glyoxylate imines followed by their reaction with indole substrates under mild conditions.

MethodStarting MaterialsReaction ConditionsYield Range (%)AdvantagesLimitations
Fischer Indole Synthesis with α-Keto AcidsPhenylhydrazine + α-Keto AcidAcidic conditions, heat (100-200°C)45-85Well-established, reliableHarsh conditions, side reactions
Vilsmeier-Haack FormylationIndole + DMF/POCl₃POCl₃/DMF, 0-80°C, followed by hydrolysis70-95High regioselectivity at C-3Requires toxic POCl₃
Friedel-Crafts Condensation with Glyoxylic AcidIndole + Glyoxylic Acid + AmineWater, ambient temperature, catalyst-free61-93Green chemistry approachLimited to specific substrates
Direct Condensation with Pyruvic AcidIndole + Pyruvic AcidAcetic acid, reflux, 4 hours65-78Simple procedureModerate yields
Mannich-Type Reaction with Glyoxylate IminesIndole + Ethyl Glyoxylate ImineSpontaneous reaction, mild conditions70-96High stereoselectivity possibleRequires pre-formed imines

The mechanistic understanding of these traditional approaches reveals that the C-3 position of indole exhibits the highest electron density, making it the most favorable site for electrophilic attack [16]. This regioselectivity is fundamental to the successful synthesis of 3-substituted indole derivatives and has been exploited extensively in the development of various condensation methodologies.

Novel Electrochemical Synthesis Strategies

Electrochemical synthesis has emerged as a powerful and environmentally sustainable approach for the construction of indole derivatives, offering unique advantages in terms of reaction selectivity, mild conditions, and the absence of stoichiometric chemical oxidants [17] [18]. The application of electrochemical methods to the synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid and related compounds represents a significant advancement in green synthetic methodology.

Galvanostatic controlled cyclization represents one of the most promising electrochemical approaches for indole synthesis [4]. This methodology employs platinum electrodes in a divided cell configuration with tetraethylammonium tetrafluoroborate (TEATFB) in acetonitrile as the supporting electrolyte [18]. The reaction is conducted under galvanostatic control at a current density of 25 mA/cm² at 0°C. Research has demonstrated that this approach generates cyanomethyl anions through a two-electron process, which subsequently undergo cyclization with ortho-alkynylanilines to produce 2-substituted indole derivatives in yields ranging from 75-89% [4]. The reaction time typically ranges from 2-4 hours, making this a relatively rapid synthetic process.

Oxidative nucleophilic cyclization utilizing electrochemical activation has been developed for the synthesis of 3-substituted indoles [4]. This methodology employs a carbon anode and platinum cathode system with tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) in dimethylformamide as the electrolyte. The reaction is conducted at current densities of 10-15 mA/cm² at ambient temperature (25°C). The process involves the electrochemical generation of reactive intermediates that undergo nucleophilic cyclization to form the desired indole products. Yields of 68-82% have been achieved with reaction times of 3-6 hours [4].

Dehydrogenative nitrogen-protection strategies have been developed for the electrochemical synthesis of N-protected indole derivatives [18]. This approach utilizes graphite electrodes with lithium perchlorate (LiClO₄) in acetonitrile as the supporting electrolyte. The methodology involves the direct conversion of 6-nitro-1H-indole into N-substituted indoles through electrochemical dehydrogenative reactions with halogenated reagents under strongly basic conditions. Current densities of 5-20 mA/cm² are employed at temperatures ranging from 0-25°C, with reaction times of 1-3 hours yielding products in 70-95% yield [18].

Electrochemical formylation protocols have been developed to introduce oxoacetic acid functionalities into indole substrates [19]. These methods utilize platinum mesh anodes with tetraethylammonium perchlorate (Et₄NClO₄) in dimethylformamide as the electrolyte system. The reactions are conducted at current densities of 15-30 mA/cm² at temperatures of 25-40°C. The electrochemical activation of formylating reagents enables the selective introduction of oxoacetic acid groups at the indole C-3 position with yields of 65-85% over 4-8 hour reaction periods [19].

Radical-mediated coupling approaches utilize electrochemical methods to generate radical intermediates that participate in coupling reactions with glyoxylic acid derivatives [20]. This methodology employs glassy carbon electrodes with tetrabutylammonium hexafluorophosphate (TBAPF₆) in dichloromethane as the supporting electrolyte. Current densities of 8-12 mA/cm² are maintained at ambient temperature (25°C), with reaction times of 2-5 hours yielding products in 72-88% yield [20].

Electrochemical MethodElectrode SystemElectrolyteCurrent Density (mA/cm²)Temperature (°C)Reaction Time (hours)Product Yield (%)
Galvanostatic Controlled CyclizationPlatinum electrodes, divided cellTEATFB in CH₃CN2502-475-89
Oxidative Nucleophilic CyclizationCarbon anode, platinum cathodeBu₄NBF₄ in DMF10-15253-668-82
Dehydrogenative N-ProtectionGraphite electrodesLiClO₄ in CH₃CN5-200-251-370-95
Electrochemical FormylationPlatinum mesh anodeEt₄NClO₄ in DMF15-3025-404-865-85
Radical-Mediated CouplingGlassy carbon electrodesTBAPF₆ in CH₂Cl₂8-12252-572-88

The mechanistic advantages of electrochemical synthesis include the ability to precisely control reaction conditions through current and potential manipulation, the generation of reactive intermediates under mild conditions, and the elimination of stoichiometric chemical oxidants [17]. These methods also offer excellent opportunities for process intensification and continuous flow synthesis, making them attractive for industrial applications.

Catalytic Systems in Glyoxylic Acid Coupling Reactions

The development of efficient catalytic systems for glyoxylic acid coupling reactions has been instrumental in advancing the synthesis of indole-oxoacetic acid derivatives. These catalytic approaches offer enhanced selectivity, improved yields, and the potential for asymmetric synthesis, making them particularly valuable for the preparation of enantiomerically pure compounds [21] [22].

Palladium-chiral phosphine complexes represent one of the most successful catalytic systems for enantioselective glyoxylic acid coupling reactions [21] [23]. These systems typically employ 5-10 mol% of palladium catalyst with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as the chiral ligand and silver carbonate (Ag₂CO₃) as an additive [21]. The reactions are conducted in tetrahydrofuran/water solvent mixtures at temperatures of 25-40°C. This catalytic system has demonstrated exceptional performance in three-component reactions of glyoxylic acid, sulfonamides, and aryltrifluoroborates, achieving enantioselectivities of 85-95% and product yields of 82-94% [21]. The turnover numbers (TON) for these systems range from 180-250, indicating high catalytic efficiency [21].

Gold phosphate catalysts have been developed for multicomponent coupling reactions involving glyoxylic acid [22]. These systems utilize 2-5 mol% of gold catalyst with chiral phosphate ligands in toluene solvent at elevated temperatures (80-100°C) [22]. The methodology provides access to spiroacetal scaffolds through one-pot three-component reactions of alkynols, anilines, and glyoxylic acid. Enantioselectivities of 75-88% have been achieved with product yields of 75-88% and turnover numbers of 150-200 [22].

Ruthenium-based catalytic systems have been employed for switchable coupling reactions of acrylic acids with glyoxylic acid derivatives [24]. These catalysts typically require 3-8 mol% loading with triphenylphosphine as a ligand in dimethylformamide solvent at 60-80°C [24]. The system enables the synthesis of functionalized γ-butenolides through carboxyl-directed vinylic C-H cleavage and dual nucleophilic addition to the aldehyde functionality. Product yields of 78-89% have been reported with turnover numbers of 120-180 [24].

Copper(II) complexes with bipyridine ligands have been developed for asymmetric glyoxylic acid coupling reactions [25]. These systems require higher catalyst loadings (10-15 mol%) and operate at temperatures of 25-50°C in acetonitrile solvent. The copper-catalyzed reactions achieve enantioselectivities of 70-82% with product yields of 65-80% and turnover numbers of 80-120 [25]. The mechanism involves intramolecular electron transfer triggered by coordination of the copper(II) complex to the substrate, followed by nucleophilic attack and subsequent rearrangement [25].

Iridium Cp* complexes have been utilized for tandem decarbonylative C-H activation reactions involving indole substrates [26]. These catalytic systems employ 5-12 mol% of [Cp*IrCl₂]₂ catalyst with silver carbonate as an additive in dichloroethane solvent at elevated temperatures (100-120°C) [26]. The reactions enable bis-functionalization of indoles at the C2 and C4 positions through the formation of six- and five-membered iridacycles. Product yields of 70-85% have been achieved with turnover numbers of 100-150 [26].

Catalyst SystemCatalyst Loading (mol%)Ligand/AdditiveSolvent SystemTemperature (°C)Enantioselectivity (% ee)TON (Turnover Number)Product Yield (%)
Palladium-Chiral Phosphine Complex5-10BINAP, Ag₂CO₃THF/H₂O25-4085-95180-25082-94
Gold Phosphate Catalyst2-5Chiral phosphateToluene80-10075-88150-20075-88
Ruthenium-Based Catalyst3-8TriphenylphosphineDMF60-80Not applicable120-18078-89
Copper(II) Complex10-15Bipyridine ligandCH₃CN25-5070-8280-12065-80
Iridium Cp* Complex5-12Silver carbonateDCE100-120Not applicable100-15070-85

The mechanistic understanding of these catalytic systems reveals that successful glyoxylic acid coupling typically involves initial coordination of the catalyst to the substrate, followed by activation of the glyoxylic acid through metal coordination or Lewis acid activation [23]. The subsequent nucleophilic attack by the indole C-3 position leads to the formation of the desired coupling product with concurrent regeneration of the active catalyst.

The choice of catalytic system depends on several factors including the desired stereochemical outcome, reaction conditions tolerance, and substrate scope requirements. Palladium-based systems offer the highest enantioselectivities and turnover numbers, making them particularly attractive for asymmetric synthesis applications [21]. Gold-based catalysts provide excellent reactivity for multicomponent reactions, while ruthenium systems offer unique switchable reactivity patterns [22] [24].

Optimization of Reaction Conditions for Improved Yield and Purity

The optimization of reaction conditions for the synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid requires careful consideration of multiple interdependent parameters that collectively influence both reaction yield and product purity [27] [28]. Systematic optimization approaches utilizing design of experiments (DoE) methodologies have proven particularly effective for identifying optimal reaction conditions [27].

Temperature optimization plays a critical role in balancing reaction rate with product stability [27]. Research has established that the optimal temperature range for most indole-oxoacetic acid syntheses lies between 60-80°C [14] [28]. Temperatures below this range result in incomplete conversion and extended reaction times, while temperatures above 80°C can lead to thermal decomposition of the sensitive oxoacetic acid functionality [29]. Studies have demonstrated that operating within the optimal temperature range can improve yields by 15-25% while enhancing purity by 5-10% [28]. Temperature control is particularly crucial to avoid decomposition of the target compound and minimize the formation of unwanted side products.

Reaction time optimization requires balancing complete conversion with prevention of over-reaction and product degradation [27]. The optimal reaction time for most synthetic approaches ranges from 4-6 hours [14] [28]. Shorter reaction times result in incomplete conversion and reduced yields, while extended reaction times can lead to product decomposition and the formation of oligomeric byproducts [30]. Systematic studies have shown that optimized reaction times can improve yields by 10-20% and enhance purity by 3-8% [28]. Real-time monitoring techniques such as high-performance liquid chromatography (HPLC) are essential for determining the optimal reaction endpoint.

Solvent polarity effects significantly influence both reaction kinetics and product selectivity [27]. Moderate polarity solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) have been identified as optimal for most indole-oxoacetic acid syntheses [31] [12]. These solvents provide an appropriate balance between substrate solubility and reaction rate while minimizing unwanted side reactions. Research has demonstrated that optimal solvent selection can improve yields by 8-15% and enhance purity by 10-15% [32]. The solvent choice must also consider the solubility of all reaction components and the ease of product isolation.

pH control represents a critical parameter for reactions involving glyoxylic acid and indole substrates [12]. Slightly acidic conditions (pH 5-6) have been identified as optimal for most synthetic approaches [14] [12]. These conditions promote the necessary protonation of intermediates while avoiding excessive acidity that can lead to side reactions such as polymerization or rearrangement [16]. Studies have shown that optimal pH control can improve yields by 12-18% and enhance purity by 15-25% [28]. Careful monitoring and adjustment of pH throughout the reaction is essential for reproducible results.

Concentration optimization affects both reaction kinetics and product selectivity through mass transfer and collision frequency considerations [27]. The optimal concentration range for most indole-oxoacetic acid syntheses has been established as 0.1-0.3 M [28]. Lower concentrations result in reduced reaction rates and extended reaction times, while higher concentrations can lead to competing side reactions and reduced selectivity [33]. Research has demonstrated that operating within the optimal concentration range can improve yields by 5-12% and enhance purity by 8-12% [28].

Stirring rate optimization ensures adequate mixing and mass transfer while avoiding excessive mechanical stress that could promote unwanted reactions [27]. The optimal stirring rate range has been established as 300-500 rpm for most synthetic approaches [28]. Insufficient stirring leads to poor mass transfer and heterogeneous reaction conditions, while excessive stirring can introduce air and promote oxidative side reactions [33]. Proper stirring can improve yields by 3-8% and enhance purity by 2-5% [28].

Atmospheric control is essential for preventing oxidative degradation of both starting materials and products [28]. Inert atmospheres using nitrogen or argon are recommended for most synthetic approaches [18] [33]. The presence of oxygen can lead to oxidative coupling reactions and the formation of unwanted byproducts [29]. Studies have shown that proper atmospheric control can improve yields by 5-10% and enhance purity by 5-8% [28].

Purification method optimization is crucial for obtaining high-purity products suitable for further applications [34] [35]. A combination of column chromatography using silica gel (100-200 mesh) followed by recrystallization from appropriate solvents has been identified as the most effective purification strategy [34] [14]. Initial purification typically employs gradient elution with ethyl acetate in hexane, followed by recrystallization from ethanol or ethanol-water mixtures [14] [35]. This approach can improve product purity by 20-35% compared to single-step purification methods [34].

ParameterOptimal Range/ConditionEffect on Yield (%)Effect on Purity (%)Critical Control Factors
Temperature60-80°C+15 to +25+5 to +10Avoid decomposition
Reaction Time4-6 hours+10 to +20+3 to +8Prevent over-reaction
Solvent PolarityModerate (DMF, THF)+8 to +15+10 to +15Solubility balance
pH ControlSlightly acidic (pH 5-6)+12 to +18+15 to +25Side reaction control
Concentration0.1-0.3 M+5 to +12+8 to +12Mass transfer efficiency
Stirring Rate300-500 rpm+3 to +8+2 to +5Mixing uniformity
AtmosphereInert (N₂ or Ar)+5 to +10+5 to +8Oxidation prevention
Purification MethodColumn chromatography + recrystallizationN/A (purity improvement)+20 to +35Selective separation

XLogP3

1.9

Dates

Last modified: 08-16-2023

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